molecular formula C17H15BrN2O B8330792 (6-Bromo-quinolin-2-yl)-(2-methoxy-benzyl)-amine

(6-Bromo-quinolin-2-yl)-(2-methoxy-benzyl)-amine

Cat. No.: B8330792
M. Wt: 343.2 g/mol
InChI Key: ZDCNSLZOKJKOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-quinolin-2-yl)-(2-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C17H15BrN2O and its molecular weight is 343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

6-bromo-N-[(2-methoxyphenyl)methyl]quinolin-2-amine

InChI

InChI=1S/C17H15BrN2O/c1-21-16-5-3-2-4-13(16)11-19-17-9-6-12-10-14(18)7-8-15(12)20-17/h2-10H,11H2,1H3,(H,19,20)

InChI Key

ZDCNSLZOKJKOOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(6-Bromo-quinolin-2-yl)-(2-methoxy-benzyl)-amine was prepared from 6-bromo-2-chloroquinoline and 2-methoxybenzylamine as described in example 2 step A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Bromo-2 chloroquinoline (727 mg, 3.0 mmol) and 2-methoxybenzylamine (823 mg, 6.0 mmol were stirred in a sealed tube at 120° C. for 16 h. The reaction mixture was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100:0->70:30 gradient). (6-Bromo-quinolin-2-yl)-(2-methoxy-benzyl)-amine was obtained as a light yellow solid (868 mg, 84%), MS: m/e=343.1 (M+H+).
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.